molecular formula C20H20N4O2S B2753005 2-((6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 898612-07-2

2-((6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-ethylphenyl)acetamide

Cat. No. B2753005
CAS RN: 898612-07-2
M. Wt: 380.47
InChI Key: IIKHEEAYDPYKOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H20N4O2S and its molecular weight is 380.47. The purity is usually 95%.
BenchChem offers high-quality 2-((6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has delved into the synthesis of innovative heterocyclic compounds incorporating thiadiazole moieties, demonstrating potential applications in insecticidal activities against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). This highlights the compound's role in developing new pest control strategies.

Cyclooxygenase Inhibitory Activity

Another study focused on synthesizing derivatives of 1,2,4-triazine and investigating their cyclooxygenase (COX) inhibitory activities. Some derivatives showed strong inhibitory activity on the COX-2 enzyme, indicating potential applications in managing inflammation (Ertas et al., 2022).

Antimicrobial and Antitumor Agents

Fused 1,2,4-triazine derivatives were synthesized with potential antimicrobial and antitumor applications, showcasing the compound's significance in medicinal chemistry (Abd El-Moneim et al., 2015).

PI3K/mTOR Dual Inhibitors

Research into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors examined various heterocycles to improve metabolic stability, pertinent to cancer and metabolic diseases (Stec et al., 2011).

Biological Activity of Novel Compounds

Studies have synthesized and evaluated the biological activities of novel triazole compounds containing the thioamide group, revealing potential antifungal and plant growth regulating activities (Li Fa-qian et al., 2005).

properties

IUPAC Name

2-[(6-benzyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-2-14-8-10-16(11-9-14)21-18(25)13-27-20-22-19(26)17(23-24-20)12-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,21,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKHEEAYDPYKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-ethylphenyl)acetamide

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